molecular formula C14H16ClNO4 B8485184 (2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate CAS No. 174489-43-1

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate

Cat. No. B8485184
M. Wt: 297.73 g/mol
InChI Key: RGPKEFLHWNRAPS-UHFFFAOYSA-N
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Patent
US05856578

Procedure details

In a stirred autoclave, 0.33 g of a catalyst prepared according to Example H1 is added to a solution of 65.5 g of allyl 2-(2-chloro-5-nitrobenzoyloxy)-2-methylpropionate in 370 g of methyl ethyl ketone, 0.2 g (0.5 mol %) of FeCl2 4H2O and 22 mg (0.1 mol %) of tetramethylammonium chloride are added in addition, and the mixture is hydrogenated for 5 hours at a temperature of 140° C. and at a hydrogen pressure of 15 bar. After cooling and flushing the stirred autoclave with nitrogen, the catalyst is filtered off and rinsed with 40 g of methyl ethyl ketone. 435.5 g are obtained of a solution having a content of 13.22% of allyl 2-(2-chloro-5-aminobenzoyloxy)-2-methylpropionate (yield: 96.8 % of theory).
Name
allyl 2-(2-chloro-5-nitrobenzoyloxy)-2-methylpropionate
Quantity
65.5 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl2
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
370 g
Type
solvent
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.33 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][C:3]=1[C:4]([O:6][C:7]([CH3:15])([CH3:14])[C:8]([O:10][CH2:11][CH:12]=[CH2:13])=[O:9])=[O:5].[H][H]>C(C(C)=O)C.[Cl-].C[N+](C)(C)C>[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][C:3]=1[C:4]([O:6][C:7]([CH3:15])([CH3:14])[C:8]([O:10][CH2:11][CH:12]=[CH2:13])=[O:9])=[O:5] |f:3.4|

Inputs

Step One
Name
allyl 2-(2-chloro-5-nitrobenzoyloxy)-2-methylpropionate
Quantity
65.5 g
Type
reactant
Smiles
ClC1=C(C(=O)OC(C(=O)OCC=C)(C)C)C=C(C=C1)[N+](=O)[O-]
Name
FeCl2
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
370 g
Type
solvent
Smiles
C(C)C(=O)C
Name
Quantity
22 mg
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
catalyst
Quantity
0.33 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added in addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
flushing the stirred autoclave with nitrogen
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
WASH
Type
WASH
Details
rinsed with 40 g of methyl ethyl ketone
CUSTOM
Type
CUSTOM
Details
435.5 g are obtained of a solution

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OC(C(=O)OCC=C)(C)C)C=C(C=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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